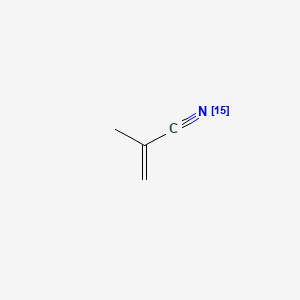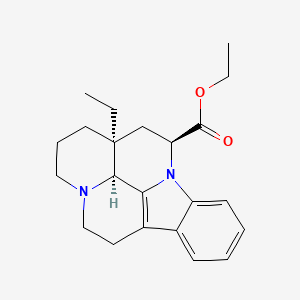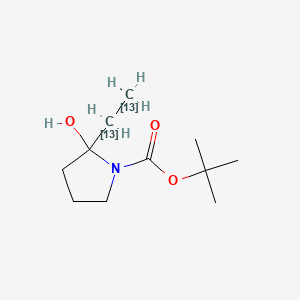
(3R,5R)-Lactona de Rosuvastatina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-Rosuvastatin Lactone is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of Rosuvastatin.
Aplicaciones Científicas De Investigación
(3R,5R)-Rosuvastatin Lactone has several scientific research applications:
Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its role in cholesterol metabolism and potential therapeutic effects.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
(2) Mode of Action: Here’s how it works:
(3) Biochemical Pathways: The affected pathways include:
(5) Result of Action:
(6) Action Environment: Environmental factors affecting efficacy and stability:
: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves the lactonization of Rosuvastatin or its intermediates. One common method includes the use of boron tribromide in dichloromethane at low temperatures to induce lactonization . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (3R,5R)-Rosuvastatin Lactone may involve enzymatic processes or chemical synthesis. Enzymatic processes are often preferred due to their specificity and efficiency. For example, carbonyl reductase derived from Leifsonia sp. has been used to produce chiral intermediates for lactone synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, such as hydroxy acids, substituted lactones, and oxidized compounds.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-Rosuvastatin Lactone: A diastereomer with different stereochemistry at the 5-position.
(3R,5R)-Sonnerlactone: Another lactone with similar structural features but different biological activities.
Simvastatin Lactone: A lactone derivative of Simvastatin with similar cholesterol-lowering effects.
Uniqueness
(3R,5R)-Rosuvastatin Lactone is unique due to its specific stereochemistry, which influences its biological activity and interaction with HMG-CoA reductase. Its high potency and selectivity make it a valuable compound for studying cholesterol metabolism and developing new therapeutic agents.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-ZUQFGZKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)



![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)

